4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Overview
Description
4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is an organic compound that features a fluorobenzyl group, a nitrophenyl group, and a sulfonyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: The reaction of 4-fluorobenzyl alcohol with 2-[(2-nitrophenyl)sulfonyl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Aminobenzyl Derivatives: Reduction of the nitro group yields aminobenzyl derivatives.
Substituted Benzyl Derivatives: Nucleophilic substitution reactions yield various substituted benzyl derivatives.
Scientific Research Applications
4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the fluorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate: Similar structure but with the nitro group in a different position.
4-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO6S/c21-15-11-9-14(10-12-15)13-28-20(23)16-5-1-3-7-18(16)29(26,27)19-8-4-2-6-17(19)22(24)25/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRLAIPTOUZCDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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